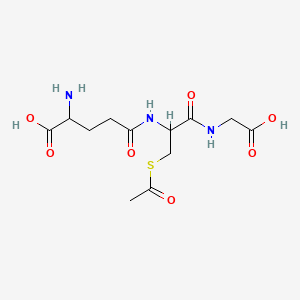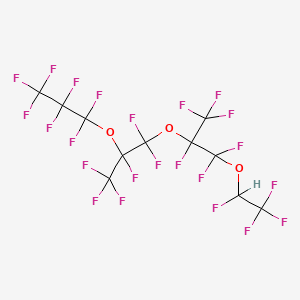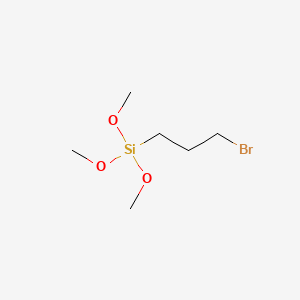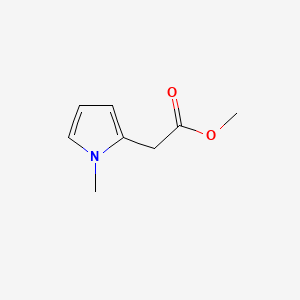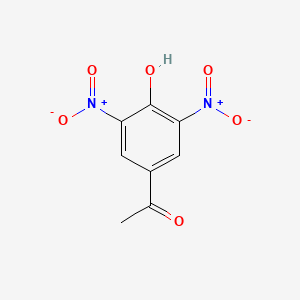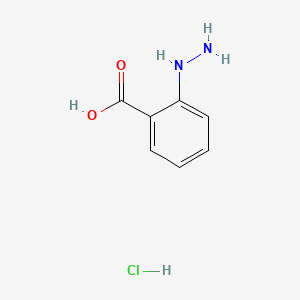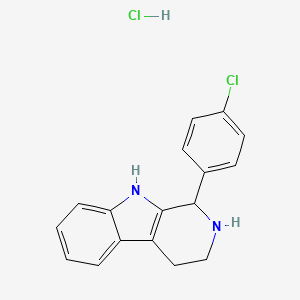
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of tetrahydro-beta-carboline, a structural motif present in a variety of natural products and pharmaceutical compounds. The tetrahydro-beta-carboline scaffold is known for its biological activity, including hepatoprotective and cerebral protecting effects, and is a common partial structure in many indole alkaloids.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, including those with chlorophenyl groups, can be achieved through several methods. One approach involves a copper-catalyzed domino three-component coupling-cyclization, which starts with an appropriate ethynylaniline, aldehyde, and a secondary amine. This process is followed by treatment with t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields . Another method employs trifluoroacetic acid on enamines derived from tryptamine or tryptophan, leading to 1,1-disubstituted tetrahydro-beta-carbolines .
Molecular Structure Analysis
The molecular structure of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is characterized by the presence of a tetrahydro-beta-carboline core with a chlorophenyl substituent. The stereochemistry and substitution pattern are crucial for the biological activity of these compounds. Asymmetric synthesis of 1-substituted tetrahydro-beta-carbolines can be achieved using chiral auxiliaries derived from L-pyroglutamic acid, which allows for the creation of diastereoselective compounds .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-beta-carboline derivatives is influenced by their substitution patterns. For instance, the presence of a dithiocarbamate group and its neighboring group participation is important for hepatoprotective activity . The introduction of substituents onto the tetrahydro-beta-carboline framework can be achieved through various synthetic strategies, and the reactivity can be tailored to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-beta-carboline derivatives are closely related to their structure. Substituents at various positions on the tetrahydro-beta-carboline core, such as the 3-position or the 9-position, can significantly influence the hepatoprotective activity of these compounds . The length and stereochemistry of alkyl groups introduced at the 1-position also affect the biological activity, with smaller alkyl groups generally showing potent activity . The introduction of hydrophilic substituents has been associated with significant hepatoprotective activity .
科学的研究の応用
Synthesis and Structural Studies
- Synthesis Techniques : Kirkpatrick and Maclaren (1983) discuss the synthesis of 1,2,3,4-tetrahydro-β-carbolines, including methods involving trifluoroacetic acid action on enamines derived from tryptamine or tryptophan, and cyclization to corresponding β-carboline derivatives (Kirkpatrick & Maclaren, 1983).
Biological and Chemical Properties
- Occurrence in Food and Biological Systems : Adachi et al. (1991) identified tetrahydro-β-carbolines, precursors of mutagenic N-nitroso compounds, in various foodstuffs, human urine, and milk, suggesting their endogenous synthesis in humans and their presence in dietary sources (Adachi et al., 1991).
- Antioxidant and Radical Scavenging Activity : Herraiz and Galisteo (2003) found that tetrahydro-β-carbolines in fruits act as antioxidants and free radical scavengers, indicating their potential health benefits when absorbed and accumulated in the body (Herraiz & Galisteo, 2003).
Therapeutic Potential
- Antitumor Activities : Ma et al. (2013) synthesized 1-(4-chlorophenyl)-beta-carboline derivatives and found significant antitumor activities, highlighting the potential of these compounds in cancer therapy (Ma et al., 2013).
- Cytotoxic and Antibacterial Activities : Salehi et al. (2016) synthesized β-carboline derivatives with improved cytotoxicity and antibacterial activity, demonstrating the versatile therapeutic applications of these compounds (Salehi et al., 2016).
Enantioselective Synthesis
- Chiral Synthesis : Itoh et al. (2001) achieved enantioselective synthesis of 1-allyl-β-carbolines, a crucial step for producing compounds with specific biological activity (Itoh et al., 2001).
Biochemical and Pharmacological Studies
- Benzodiazepine Receptor Binding : Cain et al. (1982) studied the binding of β-carbolines, including tetrahydro-β-carbolines, to benzodiazepine receptors, indicating their potential psychoactive effects (Cain et al., 1982).
Occurrence in Nature
- Presence in Plants and Foods : Airaksinen and Kari (1981) reviewed the presence of β-carbolines in plants and foods, including their formation and metabolism in mammals, highlighting their widespread occurrence and possible physiological roles (Airaksinen & Kari, 1981).
特性
IUPAC Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2.ClH/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17;/h1-8,16,19-20H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFRBZAAYCKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955385 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3380-80-1 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-chlorophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

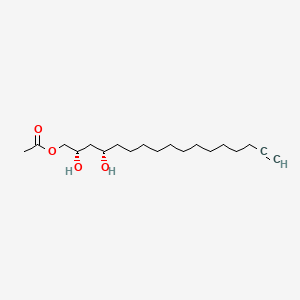
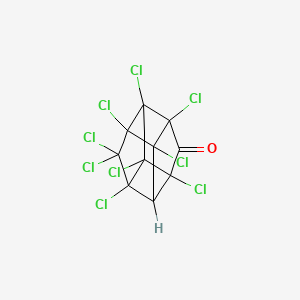
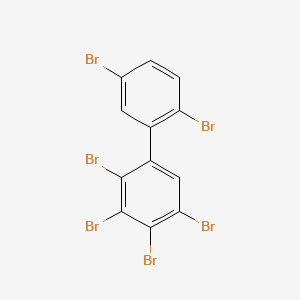
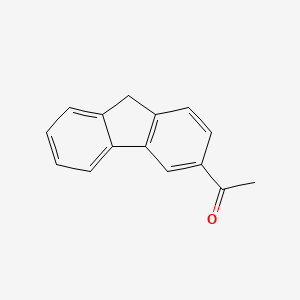
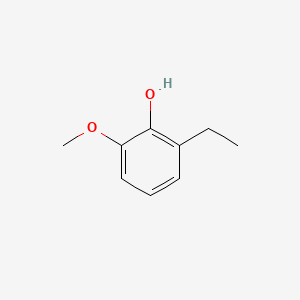
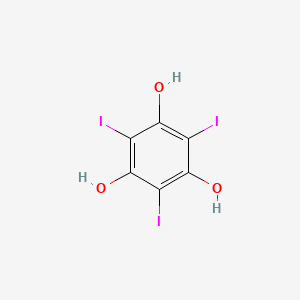
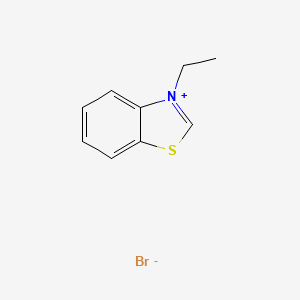
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
